Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate
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Overview
Description
Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate is an organic compound with the molecular formula C₁₃H₁₄Cl₂N₂O₄ and a molecular weight of 333.17 g/mol . This compound is known for its applications in various scientific research fields, particularly in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate typically involves the reaction of 3,4-dichloroaniline with a suitable carbonyl compound, followed by cyclization and esterification steps. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate include:
- Methyl 1-[(3,4-dichloroanilino)carbonyl]-2-pyrrolidinecarboxylate
- Methyl 1-[(3,4-dichloroanilino)carbonyl]-3-hydroxy-2-pyrrolidinecarboxylate
- Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-3-pyrrolidinecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-[(3,4-dichlorophenyl)carbamoyl]-4-hydroxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-21-12(19)11-5-8(18)6-17(11)13(20)16-7-2-3-9(14)10(15)4-7/h2-4,8,11,18H,5-6H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXIFYRYSQKXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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